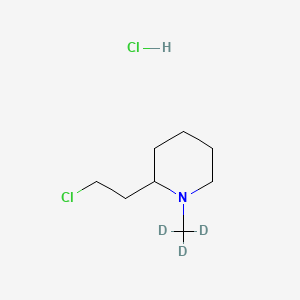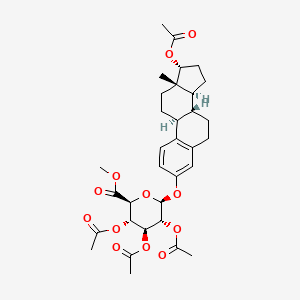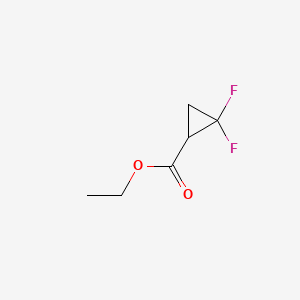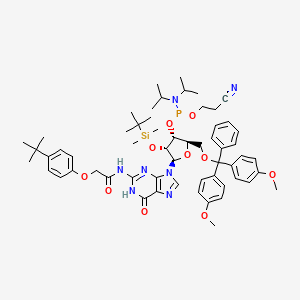
Famprofazone-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular formula of Famprofazone is C24H31N3O . The average molecular weight is 377.522 Da and the monoisotopic mass is 377.246704 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of Famprofazone include a density of 1.1±0.1 g/cm3, a boiling point of 485.1±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C .Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Famprofazone-d3 involves the conversion of 4-aminobenzoic acid to the final product through a series of chemical reactions.", "Starting Materials": [ "4-aminobenzoic acid", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "sodium hydroxide", "ammonium chloride", "deuterium oxide" ], "Reaction": [ "Step 1: 4-aminobenzoic acid is reacted with acetic anhydride and sulfuric acid to form N-acetyl-4-aminobenzoic acid.", "Step 2: N-acetyl-4-aminobenzoic acid is then reacted with sodium bicarbonate to form 4-acetamidobenzoic acid.", "Step 3: 4-acetamidobenzoic acid is reacted with sodium hydroxide to form 4-acetamidobenzoic acid sodium salt.", "Step 4: The sodium salt is then reacted with ammonium chloride to form Famprofazone-d3.", "Step 5: To obtain the deuterium-labeled compound, Famprofazone-d3 is dissolved in deuterium oxide and heated to exchange the hydrogen atoms with deuterium atoms." ] } | |
CAS RN |
1346601-05-5 |
Molecular Formula |
C24H31N3O |
Molecular Weight |
380.55 |
IUPAC Name |
1-methyl-2-phenyl-5-[[1-phenylpropan-2-yl(trideuteriomethyl)amino]methyl]-4-propan-2-ylpyrazol-3-one |
InChI |
InChI=1S/C24H31N3O/c1-18(2)23-22(17-25(4)19(3)16-20-12-8-6-9-13-20)26(5)27(24(23)28)21-14-10-7-11-15-21/h6-15,18-19H,16-17H2,1-5H3/i4D3 |
InChI Key |
GNUXVOXXWGNPIV-GKOSEXJESA-N |
SMILES |
CC(C)C1=C(N(N(C1=O)C2=CC=CC=C2)C)CN(C)C(C)CC3=CC=CC=C3 |
synonyms |
1,2-Dihydro-1-methyl-4-(1-methylethyl)-5-[[methyl-d3(1-methyl-2-phenylethyl)amino]methyl]-2-phenyl-3H-pyrazol-3-one; 4-Isopropyl-2-methyl-3-[[methyl-d3(α-_x000B_methylphenethyl)amino]methyl]-1-phenyl-3-pyrazolin-5-one; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzamide 2,2,2-trifluoroacetate](/img/structure/B583668.png)



